molecular formula C20H12N2O2S2 B2814359 N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide CAS No. 923465-86-5

N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide

Cat. No. B2814359
CAS RN: 923465-86-5
M. Wt: 376.45
InChI Key: NZCKIJWCNZQXPQ-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and evaluated for anti-inflammatory activity . The benzothiazole and chromene ring systems are almost coplanar .


Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The title compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR and mass spectral data . The benzothiazole and chromene ring systems are almost coplanar .


Chemical Reactions Analysis

The compound was evaluated for anti-inflammatory activity . It was found that some of the compounds might exert quite a different cytotoxicity profile .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were determined by spectroscopic analyses and agarose-gel electrophoresis assays .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Research on derivatives of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)benzofuran-2-carboxamide has demonstrated significant antimicrobial and antifungal properties. For instance, a study by Idrees et al. (2019) synthesized novel derivatives that showed in-vitro antibacterial activity against various pathogenic microorganisms, including gram-negative and gram-positive bacterial strains. Similarly, Bikobo et al. (2017) developed N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives with notable antimicrobial activity against various bacterial and fungal strains, outperforming some reference drugs in certain cases (Idrees, Kola, & Siddiqui, 2019); (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017).

Synthesis and Characterization for Medical Applications

Several studies have focused on synthesizing and characterizing derivatives of this compound for potential medical applications. For instance, Yar and Ansari (2009) synthesized biphenyl benzothiazole-2-carboxamide derivatives and evaluated their diuretic activity in vivo, identifying promising candidates for further exploration (Yar & Ansari, 2009). Additionally, a study by Wang et al. (2008) employed copper-catalyzed intramolecular cyclization processes to synthesize various N-benzothiazol-2-yl-amides, demonstrating the potential for creating a diverse range of biologically active compounds (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).

Cancer Research and Antitumor Activity

The compound and its derivatives have also shown potential in cancer research. Ostapiuk, Frolov, and Matiychuk (2017) synthesized new derivatives and investigated their antitumor activity, finding that some compounds exhibited a significant ability to inhibit the growth of human tumor cells, suggesting their potential as innovative anti-cancer agents (Ostapiuk, Frolov, & Matiychuk, 2017).

Other Therapeutic Applications

Research by Allan et al. (2009) explored derivatives targeting co-activator associated arginine methyltransferase 1 (CARM1), indicating the versatility of these compounds in drug development for various therapeutic applications (Allan, Manku, Therrien, Nguyen, Styhler, Robert, Goulet, Petschner, Rahil, Macleod, Déziel, Besterman, Nguyen, & Wahhab, 2009).

Safety and Hazards

The compound exhibited potent cytotoxicity against four human cancer cell lines (MGC-803, HepG-2, T24, and NCI-H460) and one normal cell line (HL-7702) .

Future Directions

Benzothiazole derivatives have been synthesized as topoisomerase I inhibitors . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . Future research could focus on exploiting new benzothiazole derivatives for biological and photochemical materials .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2S2/c23-18(16-11-12-5-1-3-7-15(12)24-16)22-19-13(9-10-25-19)20-21-14-6-2-4-8-17(14)26-20/h1-11H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCKIJWCNZQXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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